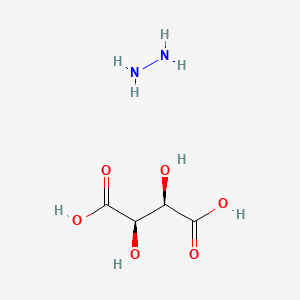

Hydrazine L-(+)-Tartrate

Description

BenchChem offers high-quality Hydrazine L-(+)-Tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Hydrazine L-(+)-Tartrate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10195-65-0 |

|---|---|

Molecular Formula |

C4H10N2O6 |

Molecular Weight |

182.132 |

IUPAC Name |

(2R,3R)-2,3-dihydroxybutanedioic acid;hydrazine |

InChI |

InChI=1S/C4H6O6.H4N2/c5-1(3(7)8)2(6)4(9)10;1-2/h1-2,5-6H,(H,7,8)(H,9,10);1-2H2/t1-,2-;/m1./s1 |

InChI Key |

GHPDWAAGDJPBLL-ZVGUSBNCSA-N |

SMILES |

C(C(C(=O)O)O)(C(=O)O)O.NN |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Physicochemical Properties & Characterization of Hydrazine L-(+)-Tartrate

This technical guide details the physicochemical properties, synthesis, and handling of Hydrazine L-(+)-Tartrate (HLT) . It is designed for researchers requiring a stable, solid-state source of hydrazine or investigating chiral energetic materials and non-linear optical (NLO) candidates.

Executive Summary & Compound Identity

Hydrazine L-(+)-Tartrate (HLT) is the 1:1 salt formed between hydrazine and L-tartaric acid. Unlike anhydrous hydrazine (a volatile, unstable liquid), HLT exists as a crystalline solid, offering a safer, stoichiometric vector for hydrazine in organic synthesis and crystal engineering. Its non-centrosymmetric crystal lattice—mandated by the chiral L-tartrate anion—makes it a subject of interest for piezoelectric and second-harmonic generation (NLO) applications.

Table 1: Core Physicochemical Data

| Property | Value | Notes |

| IUPAC Name | Hydrazinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate | Also: Hydrazine Bitartrate |

| CAS Number | 634-62-8 | Unique Identifier |

| Formula | Formulated as | |

| Molar Mass | 182.13 g/mol | |

| Melting Point | 182–183 °C | Decomposes upon melting |

| Optical Rotation | (c=1, | |

| Solubility | ~6 g/100 mL ( | Soluble in water; insoluble in EtOH |

| pH (Sat. Soln) | 3.6 | Acidic due to bitartrate anion |

| Appearance | White to off-white orthorhombic crystals | Hygroscopic |

Structural Chemistry & Bonding Mechanics

Understanding the stability of HLT requires analyzing its lattice energy and hydrogen-bonding network.

The Hydrazinium Cation ( )

In the solid state, hydrazine monoprotonates to form the hydrazinium (+1) cation.

-

Geometry: The cation adopts a gauche conformation.

-

Bonding: The N–N bond length typically contracts slightly compared to free hydrazine (approx. 1.45 Å).

-

Dynamics: At room temperature, the

end is relatively rigid, anchored by strong hydrogen bonds to the tartrate carboxylate groups. The

The Hydrogen Tartrate Anion ( )

The "bitartrate" anion retains one carboxylic acid proton.

-

Chirality: The use of L-(+)-tartaric acid forces the crystal into a non-centrosymmetric space group (typically

). This lack of inversion symmetry is the prerequisite for Second Harmonic Generation (SHG) and piezoelectricity. -

Network Formation: The anion acts as a "molecular zipper." The hydroxyl (

) and carboxylate (

Experimental Protocol: Synthesis & Crystallization

Note: This protocol synthesizes HLT from Hydrazine Hydrate. All steps must be performed in a fume hood due to the toxicity of hydrazine vapors.

Reagents

-

Hydrazine Hydrate (

): 64% or 80% solution (Excess). -

L-(+)-Tartaric Acid: >99% purity (Limiting Reagent).

-

Solvent System: Deionized Water (Solvent) / Ethanol (Anti-solvent).

Step-by-Step Methodology

-

Dissolution: Dissolve 15.0 g (0.1 mol) of L-tartaric acid in 30 mL of warm deionized water (

). Ensure complete dissolution. -

Neutralization: Slowly add 5.0 g (0.1 mol equivalent) of Hydrazine Hydrate dropwise.

-

Critical Control: The reaction is exothermic. Maintain temperature

to prevent thermal degradation or side reactions. -

Observation: The solution may turn slightly yellow; this is normal.

-

-

Crystallization:

-

Cool the solution slowly to room temperature.

-

Add 50 mL of cold absolute ethanol to induce precipitation (HLT is insoluble in ethanol).

-

Chill at

for 12 hours.

-

-

Isolation: Filter the white crystals using a sintered glass funnel (porosity 3).

-

Purification: Wash the cake twice with 10 mL cold ethanol to remove unreacted hydrazine.

-

Drying: Dry in a vacuum desiccator over

or Silica Gel. Do not use heat >50°C for drying.

Validation

-

Melting Point Check: The product must melt sharply at 182–183°C . A lower range indicates retained water or excess hydrazine.

-

pH Check: Dissolve 0.1g in 10mL water. pH should be ~3.5–3.8.

Thermal Decomposition & Stability

HLT is an energetic salt. While safer than liquid hydrazine, it possesses a distinct decomposition pathway that researchers must respect during thermal analysis (TGA/DSC).

Decomposition Pathway[1][2]

-

Phase Transition: At 182°C, the crystal lattice collapses (melting).

-

Proton Transfer: The hydrazinium ion transfers a proton back to the tartrate, momentarily reforming unstable hydrazine.

-

Gas Evolution: The hydrazine moiety decomposes/oxidizes rapidly.[1]

- (Exothermic)

-

Residue: The tartaric acid backbone dehydrates and chars, leaving a carbonaceous residue.

Warning: Contact with metal oxides (Cu, Fe, Ni) catalyzes this decomposition, potentially lowering the onset temperature to <150°C.

Visualizations

Synthesis Workflow

Caption: Step-by-step synthesis protocol for Hydrazine L-(+)-Tartrate, highlighting critical temperature controls.

Thermal Decomposition Logic

Caption: Thermal degradation pathway of HLT. Note that melting triggers immediate chemical decomposition.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, I cannot overstate the importance of treating HLT as a genotoxic hazard .

-

Toxicity: Hydrazine salts are suspected human carcinogens. They can be absorbed through the skin.[2]

-

PPE:[2] Nitrile gloves (double gloving recommended), lab coat, and safety goggles.

-

-

Incompatibility:

-

Oxidizers: Contact with

, nitric acid, or permanganates can cause immediate ignition. -

Porous Materials: Do not use paper filters if the material is dry; use sintered glass to avoid friction sensitivity.

-

-

Decontamination:

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 23443529, Hydrazine L-(+)-Tartrate. Retrieved from [Link]

-

Govindarajan, S., et al. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate.[7] South African Journal of Chemistry. (Providing structural analog context for hydrazinium carboxylate salts). Retrieved from [Link]

-

Schmidt, V. H., & Howell, F. L. (1971). Dielectric Properties of Lithium Hydrazinium Sulfate.[5] Physical Review B. (Establishing the ferroelectric nature of hydrazinium salts). Retrieved from [Link]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. (Safety and Handling Protocols). Retrieved from [Link]

Sources

- 1. journals.pan.pl [journals.pan.pl]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate [scielo.org.za]

Technical Guide: Synthesis and Characterization of Hydrazinium L-(+)-Hydrogen Tartrate

Executive Summary

This technical guide details the protocol for the synthesis, purification, and characterization of Hydrazinium L-(+)-Hydrogen Tartrate (CAS: 634-62-8). Unlike common inorganic hydrazine salts, this compound incorporates a chiral counter-ion, L-(+)-tartrate, imparting specific optical properties (

Part 1: Chemical Context & Safety Architecture

Chemical Identity[1]

-

IUPAC Name: Hydrazinium (2R,3R)-3-carboxy-2,3-dihydroxypropanoate

-

Common Names: Hydrazine L-tartrate; Hydrazine acid tartrate; Hydrazine bitartrate.

-

Molecular Formula:

(Formulated as -

Molar Mass: 182.13 g/mol [1]

-

Stoichiometry: 1:1 (Hydrazine : Tartaric Acid)

Critical Safety Protocols (HSE)

WARNING: Hydrazine and its derivatives are potent carcinogens, highly toxic by inhalation and skin absorption, and unstable reducing agents.

-

Containment: All operations involving hydrazine hydrate must be performed in a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves (breakthrough time <15 min for hydrazine), chemical splash goggles, and a face shield are mandatory.

-

Decontamination: Have a 5% Calcium Hypochlorite solution ready to neutralize spills.

-

Incompatibility: Strictly avoid contact with oxidizing agents (peroxides, nitrates), porous materials (earth, wood), and catalytic metals (Cu, Fe), which can induce explosive decomposition.

Part 2: Synthesis Protocol

Reaction Logic

The synthesis relies on a Brønsted acid-base neutralization in a polar protic solvent. Hydrazine hydrate (

We target the 1:1 bitartrate salt due to its superior stability and defined melting point (182-183°C) compared to the dibasic salt.

Experimental Procedure

Materials:

-

Hydrazine Hydrate (80% or 100%, reagent grade)

-

L-(+)-Tartaric Acid (>99%)

-

Solvent A: Deionized Water (18.2 MΩ)

-

Solvent B: Absolute Ethanol (cold)

Step-by-Step Workflow:

-

Stoichiometric Calculation:

-

Calculate 0.1 mol of L-tartaric acid (15.01 g).

-

Calculate 0.1 mol of Hydrazine (3.20 g pure

). Note: If using hydrazine hydrate (approx 64%

-

-

Dissolution (Acid Phase):

-

Dissolve 15.01 g L-tartaric acid in 30 mL of warm deionized water (50°C). Ensure complete dissolution.

-

-

Neutralization (Dropwise Addition):

-

Place the acid solution in an ice bath to maintain

. -

Add the calculated hydrazine hydrate dropwise with constant magnetic stirring. Exothermic reaction control is critical to prevent thermal degradation.

-

-

Crystallization:

-

After addition, stir for 30 minutes at room temperature.

-

Slowly add cold absolute ethanol (approx. 30-50 mL) to the aqueous solution until persistent turbidity is observed (cloud point).

-

Refrigerate at 4°C for 12-24 hours to induce crystallization.

-

-

Isolation:

-

Filter the white crystalline precipitate using a sintered glass funnel (porosity 3).

-

Wash the cake twice with cold ethanol (10 mL each) to remove unreacted hydrazine.

-

Vacuum dry at 40°C or in a desiccator over

. Do not heat above 60°C.

-

Synthesis Workflow Diagram

Figure 1: Step-by-step synthesis workflow for Hydrazinium L-(+)-Tartrate ensuring thermal control.

Part 3: Characterization Framework

To ensure scientific integrity, the synthesized compound must be validated using a multi-modal approach. The following parameters serve as the "Go/No-Go" quality gates.

Quantitative Data Summary

| Parameter | Acceptance Criteria | Method/Notes |

| Appearance | White crystalline solid | Visual inspection |

| Melting Point | 182 – 183°C | Capillary method (Decomposes upon melting) |

| Optical Rotation | ||

| Solubility | ~6 g / 100 mL ( | High water solubility; insoluble in EtOH |

| pH (Sat.[1] Soln) | 3.6 ± 0.2 | Indicates formation of acidic salt (Bitartrate) |

Structural Validation (Spectroscopy)[3]

FTIR Spectroscopy (KBr Pellet)

-

N-H Stretching: Broad bands at

characteristic of the hydrazinium ion ( -

Carboxylate (

): Asymmetric stretch at -

O-H Stretching: Broad absorption

overlapping with N-H, due to hydroxyl groups on the tartrate backbone and hydrogen bonding. -

C=O (Carboxylic Acid): A band around

may persist if the salt is the hydrogen tartrate (containing one free -COOH group).

Proton NMR (

)

-

Tartrate Backbone: A singlet or tight multiplet at

representing the two methine ( -

Hydrazinium Protons: Typically exchangeable with

and may appear as a broad peak or be suppressed/merged with the HDO peak (

Thermal Analysis (Stability)

-

DSC/TGA: The compound is expected to show an endothermic melting peak at 182°C immediately followed by exothermic decomposition.

-

Caution: Do not run TGA in sealed pans due to gas evolution (

).

-

Characterization Logic Diagram

Figure 2: Logic flow for validating the chemical identity and purity of the synthesized salt.

Part 4: References

-

DrugFuture. Hydrazine Tartrate Properties and CAS Data. Retrieved from DrugFuture Chemical Database. Link

-

Premkumar, T., et al. (2006). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry. (Used as authoritative basis for hydrazinium salt structural characterization). Link

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Hydrazine. (2010). Link

-

NASA Technical Reports. Thermal Decomposition of Hydrazine. (Reference for thermal stability context of hydrazine salts). Link

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Hydrazine L-(+)-Tartrate

A Methodological Framework for Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Crystal Structure

A comprehensive search of the available scientific literature and crystallographic databases did not yield a publicly available, fully determined crystal structure for Hydrazine L-(+)-Tartrate. This technical guide, therefore, embarks on a unique trajectory. As a Senior Application Scientist, my objective is to equip you, the researcher, with a robust methodological framework to pursue this analysis independently. This document will not present a solved structure but will instead provide an in-depth guide on how to conduct such an analysis, drawing upon established principles and leveraging data from structurally analogous hydrazinium salts. We will explore the synthesis, crystal growth, and the intricacies of single-crystal X-ray diffraction, culminating in a discussion of the anticipated structural features and their profound implications for pharmaceutical development.

Introduction: The Scientific Imperative for Structural Elucidation

Hydrazine L-(+)-Tartrate is an organic salt formed from the reaction of hydrazine (N₂H₄), a potent reducing agent and versatile chemical building block, with L-(+)-tartaric acid, a chiral dicarboxylic acid widely used in pharmaceuticals as a resolving agent. The combination of a flexible, highly reactive cation and a rigid, chiral anion suggests that Hydrazine L-(+)-Tartrate may exhibit unique solid-state properties governed by intricate hydrogen bonding networks and specific stereochemical arrangements.

For drug development professionals, understanding the three-dimensional architecture of such a compound at the atomic level is paramount. A crystal structure provides invaluable insights into:

-

Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with different physicochemical properties (e.g., solubility, stability, bioavailability).

-

Chirality and Stereochemistry: Unambiguous confirmation of the absolute configuration, which is critical for pharmacological activity and regulatory approval.

-

Solubility and Dissolution Rate: The hydrogen bonding network directly influences how the compound interacts with solvents, impacting its suitability for various formulations.

-

Hygroscopicity and Stability: The arrangement of molecules in the crystal lattice determines the material's propensity to absorb water and its overall chemical and physical stability.

This guide will provide the necessary scientific and logical framework to undertake the crystallographic analysis of this potentially significant compound.

Synthesis and Single-Crystal Growth: The Foundation of a Successful Analysis

The quality of the crystal is the single most important determinant for a successful X-ray diffraction experiment. The synthesis of Hydrazine L-(+)-Tartrate is conceptually straightforward, involving an acid-base reaction. However, the true art lies in the controlled crystallization to obtain single crystals of sufficient size and quality.

Causality in Experimental Design: Why These Steps?

The protocol outlined below is designed to favor the slow, controlled growth of crystals. The choice of solvent is critical; it must be one in which the product has moderate solubility, allowing for a gradual decrease in solubility to induce crystallization. Slow evaporation is a reliable method for achieving this. The molar ratio of reactants is also a key parameter; while a 1:1 stoichiometry is expected for the bitartrate salt, exploring slight variations can sometimes yield different crystalline phases.

Detailed Experimental Protocol: Synthesis and Crystallization

Materials:

-

Hydrazine hydrate (N₂H₄·H₂O)

-

L-(+)-tartaric acid (C₄H₆O₆)

-

Deionized water

-

Ethanol

Procedure:

-

Reaction Mixture Preparation: In a clean beaker, dissolve L-(+)-tartaric acid in a minimal amount of deionized water with gentle warming. In a separate beaker, prepare an aqueous solution of hydrazine hydrate.

-

Salt Formation: Slowly add the hydrazine hydrate solution to the L-(+)-tartaric acid solution dropwise while stirring continuously. An exothermic reaction is expected. Monitor the pH to ensure the desired salt formation.

-

Crystallization Setup: Transfer the resulting solution to a clean crystallizing dish. To promote slower crystal growth, a solvent/anti-solvent system can be employed. Slowly add ethanol to the aqueous solution until slight turbidity is observed, then add a few drops of water to redissolve the precipitate.

-

Slow Evaporation: Cover the crystallizing dish with parafilm and pierce a few small holes to allow for slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Crystal Harvesting: Monitor the dish over several days to weeks for the formation of well-defined, transparent single crystals. Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula and dry them on filter paper.

Caption: Workflow for the synthesis and single-crystal growth of Hydrazine L-(+)-Tartrate.

Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture

Single-crystal X-ray diffraction is the definitive technique for determining the precise arrangement of atoms in a crystalline solid.[1] It provides a three-dimensional map of electron density, from which the crystal structure can be elucidated.

The Logic of the Experiment: From Diffraction to Structure

A single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays in a specific pattern of spots, which are recorded by a detector. The positions and intensities of these spots contain all the information about the crystal's unit cell dimensions, symmetry (space group), and the arrangement of atoms within the unit cell. This data is then processed and refined to generate a final, accurate crystal structure.

Step-by-Step Protocol for Data Collection and Structure Refinement

-

Crystal Selection and Mounting: Under a microscope, select a well-formed, transparent crystal with sharp edges and no visible defects. Mount the crystal on a suitable holder (e.g., a glass fiber or a cryoloop).

-

Data Collection:

-

Center the crystal in the X-ray beam of a single-crystal diffractometer.

-

Perform an initial unit cell determination to assess crystal quality and determine the crystal system.

-

Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.

-

-

Data Reduction: The raw diffraction data is processed to correct for experimental factors (e.g., Lorentz and polarization effects) and to integrate the intensities of the diffraction spots.

-

Structure Solution: The processed data is used to solve the phase problem and generate an initial model of the crystal structure. This is often done using direct methods or Patterson methods.

-

Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.

-

Validation and Analysis: The final refined structure is validated to ensure its chemical and crystallographic reasonability. Bond lengths, bond angles, and intermolecular interactions are then analyzed.

Caption: A generalized workflow for single-crystal X-ray diffraction analysis.

Anticipated Crystal Structure of Hydrazine L-(+)-Tartrate

While the specific structure is unknown, we can make educated predictions based on the known crystal structures of related hydrazinium salts, such as hydrazinium hydrogensuccinate and dihydrazinium oxalate.[2][3]

The Hydrazinium Cation (N₂H₅⁺)

In its salts, hydrazine is protonated to form the hydrazinium cation. The N-N bond length is expected to be around 1.45 Å.[2] The geometry around each nitrogen atom will be tetrahedral, with N-H bond lengths of approximately 1.0 Å. The overall conformation of the N₂H₅⁺ cation is typically staggered.

The L-Tartrate Anion (C₄H₄O₆²⁻ or HC₄H₄O₆⁻)

L-(+)-tartaric acid has two carboxylic acid groups and two hydroxyl groups. In the crystalline salt, one or both carboxylic acid groups will be deprotonated. The tartrate anion is a rigid molecule with a defined stereochemistry.

The Power of Hydrogen Bonding

The most significant feature of the crystal structure will be an extensive three-dimensional network of hydrogen bonds. We can anticipate several types of strong hydrogen bonds:

-

N-H···O: Between the hydrazinium cations and the carboxylate and hydroxyl groups of the tartrate anions.

-

O-H···O: Between the hydroxyl and carboxylate groups of adjacent tartrate anions.

-

N-H···N: Potentially between adjacent hydrazinium cations.[3]

This hydrogen bonding network will be the primary determinant of the crystal packing and the macroscopic properties of the material.

Hypothetical Crystallographic Data

The following table presents a hypothetical set of crystallographic parameters for Hydrazine L-(+)-Tartrate, based on typical values for organic salts. This is intended to serve as a template for what a real analysis would yield.

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic or Orthorhombic | Describes the basic symmetry of the unit cell. |

| Space Group | e.g., P2₁ | Defines the symmetry elements within the unit cell. |

| a (Å) | 5-10 | Unit cell dimension. |

| b (Å) | 10-15 | Unit cell dimension. |

| c (Å) | 5-10 | Unit cell dimension. |

| α, β, γ (°) | α=γ=90, β > 90 (for monoclinic) | Angles of the unit cell. |

| Volume (ų) | 500-1000 | Volume of the unit cell. |

| Z | 2 or 4 | Number of formula units per unit cell. |

| Density (calculated) (g/cm³) | 1.5-1.8 | Calculated density based on the crystal structure. |

| R-factor | < 0.05 | A measure of the agreement between the calculated and observed structure factors. |

Conclusion: The Path Forward

The complete crystal structure analysis of Hydrazine L-(+)-Tartrate remains an open scientific question. This guide has provided a comprehensive roadmap for researchers to pursue this investigation. By following the detailed protocols for synthesis, crystal growth, and single-crystal X-ray diffraction, the atomic architecture of this intriguing compound can be unveiled. The resulting structural information will be of immense value to the fields of materials science and pharmaceutical development, offering critical insights into the solid-state properties that govern its potential applications. The scientific community awaits the definitive elucidation of this crystal structure.

References

-

Premkumar, T., Selvakumar, R., Rath, N. P., & Govindarajan, S. (2012). Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate. South African Journal of Chemistry, 65, 228-234. Available at: [Link]

-

Selvakumar, R., Premkumar, T., Manivannan, V., Saravanan, K., & Govindarajan, S. (2014). Reaction of hydrazine hydrate with oxalic acid: synthesis and crystal structure of dihydrazinium oxalate. South African Journal of Chemistry, 67, 52-55. Available at: [Link]

-

Brown, I. D. (1964). The Crystal Structure of Lithium Hydrazinium Sulfate. Acta Crystallographica, 17(6), 654-660. Available at: [Link]

-

Mangani, S., & Liljas, A. (1993). Crystal structure of the complex between human carbonic anhydrase II and the aromatic inhibitor 1,2,4-triazole. Journal of Molecular Biology, 232(1), 9-14. Available at: [Link]

-

SERC @ Carleton. (2021, July 19). Single-crystal X-ray Diffraction. Carleton College. Available at: [Link]

-

Al-Majid, A. M., Barakat, A., Al-Najjar, H. J., Mabkhot, Y. N., & Ghabbour, H. A. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 28(14), 5369. Available at: [Link]

-

Grosjean, A., Spackman, P. R., Edwards, A. J., Tolborg, K., Vosegaard, E. S., Koutsantonis, G. A., ... & Spackman, M. A. (2021). Insights into host–guest binding in hydroquinone clathrates: single-crystal X-ray and neutron diffraction, and complementary computational studies on the hydroquinone-CO2 clathrate. IUCrJ, 8(4). Available at: [Link]

-

PubChem. (n.d.). Hydrazine L-(+)-Tartrate. National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

Sources

Hydrazine L-(+)-Tartrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Exploration of its Synthesis, Properties, and Applications in Modern Chemistry and Pharmaceutical Development

Introduction

Hydrazine L-(+)-tartrate, a salt formed from the potent reducing agent hydrazine and the chiral dicarboxylic acid L-(+)-tartaric acid, presents a unique combination of properties that make it a compound of significant interest in various scientific domains. This guide provides a comprehensive overview of its chemical identity, synthesis, physicochemical characteristics, and established and potential applications, with a particular focus on its relevance to researchers, scientists, and professionals in drug development.

CAS Number: 634-62-8 Molecular Formula: C₄H₁₀N₂O₆

Physicochemical Properties

Hydrazine L-(+)-tartrate is a white to off-white crystalline solid. The incorporation of the chiral L-(+)-tartrate counter-ion imparts specific optical activity to the salt. A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Weight | 182.13 g/mol | [1] |

| Melting Point | 182-183 °C | |

| Appearance | White to almost white crystalline powder | |

| Solubility | Soluble in water | |

| Optical Rotation | [α]D²⁰ +22.5° (c=1, H₂O) |

Synthesis and Mechanistic Insights

The synthesis of Hydrazine L-(+)-Tartrate is fundamentally an acid-base neutralization reaction. This process involves the reaction of hydrazine, a weak base, with L-(+)-tartaric acid, a dicarboxylic acid.

}

Figure 1: General synthesis workflow for Hydrazine L-(+)-Tartrate.

Experimental Protocol: General Procedure for Salt Formation

The following protocol outlines a general method for the preparation of Hydrazine L-(+)-Tartrate. The precise quantities and conditions may require optimization based on the desired scale and purity.

-

Dissolution of Reactants:

-

Dissolve one molar equivalent of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as deionized water or ethanol. Gentle heating may be applied to facilitate dissolution.

-

In a separate vessel, dissolve one molar equivalent of hydrazine hydrate in the same solvent.

-

-

Reaction:

-

Slowly add the hydrazine solution to the L-(+)-tartaric acid solution with continuous stirring. The reaction is exothermic, and the rate of addition should be controlled to maintain a safe temperature.

-

-

Crystallization and Isolation:

-

Allow the resulting solution to cool to room temperature, and then further cool in an ice bath to promote crystallization.

-

Collect the precipitated crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent to remove any unreacted starting materials or impurities.

-

-

Drying:

-

Dry the purified crystals under vacuum at a moderate temperature to obtain the final product.

-

Applications in Research and Drug Development

While specific, documented applications of Hydrazine L-(+)-Tartrate are not extensively reported, its utility can be inferred from the known applications of its constituent components: hydrazine and tartrate salts.

Role as a Reducing Agent and Building Block

Hydrazine and its derivatives are widely recognized as powerful reducing agents and versatile building blocks in organic synthesis.[2][3] They are instrumental in the synthesis of a variety of heterocyclic compounds, many of which form the core structures of pharmaceuticals.[3][4] Hydrazine hydrate, for instance, is a key raw material in the production of antituberculosis drugs like isoniazid and certain anticancer and antibiotic medications.[4] The L-(+)-tartrate salt can serve as a stable, crystalline source of hydrazine for such synthetic applications.

Potential in Chiral Synthesis and Resolution

L-(+)-tartaric acid is a widely used chiral resolving agent in the separation of racemic mixtures of basic compounds.[5] The formation of diastereomeric salts with different solubilities allows for the separation of enantiomers through fractional crystallization. While hydrazine itself is not chiral, Hydrazine L-(+)-Tartrate could potentially be employed in reactions where a chiral environment or a chiral proton source is beneficial.

Advantages of the Tartrate Salt Form

The formation of a salt with a pharmaceutically acceptable counter-ion like tartrate can offer several advantages in drug development:

-

Improved Physicochemical Properties: Tartrate salts can enhance the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API).[6]

-

Handling and Formulation: As a crystalline solid, Hydrazine L-(+)-Tartrate is generally easier and safer to handle and formulate compared to the volatile and highly corrosive liquid hydrazine.

Safety and Handling

Hydrazine and its derivatives are hazardous materials and must be handled with extreme caution.[7] While specific toxicological data for Hydrazine L-(+)-Tartrate is limited, the safety precautions should be based on the hazards associated with hydrazine.

-

Toxicity: Hydrazine is acutely toxic, corrosive, a suspected carcinogen, and a reproductive toxin.[7] Inhalation, ingestion, and skin contact should be strictly avoided.

-

Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, splash-proof goggles, a face shield, and a lab coat.[7]

-

Handling: Avoid contact with metals, as anhydrous hydrazine can be explosive.[8] Use a closed handling system whenever possible.[8]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

}

Figure 2: Key hazard mitigation strategies for handling hydrazine-containing compounds.

Analytical Methods

The characterization and quality control of Hydrazine L-(+)-Tartrate can be achieved through various analytical techniques:

-

Chromatography: High-Performance Liquid Chromatography (HPLC) can be used for the quantitative analysis of hydrazine, often after derivatization to improve detection.[9][10][11]

-

Spectroscopy: Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the structure and purity of the salt.

-

Titration: Acid-base titration can be employed to determine the purity of the synthesized salt.

Conclusion

Hydrazine L-(+)-Tartrate is a valuable chemical compound that combines the reactivity of hydrazine with the chirality and stability of the L-(+)-tartrate counter-ion. Its primary utility lies in its role as a stable and solid source of hydrazine for organic synthesis, particularly in the pharmaceutical industry for the creation of heterocyclic drug scaffolds. While direct applications are not extensively documented, its potential in chiral synthesis and as a means to improve the physicochemical properties of hydrazine-containing intermediates warrants further investigation. Due to the inherent hazards of hydrazine, strict adherence to safety protocols is paramount when handling this compound. This guide serves as a foundational resource for researchers and developers to understand and safely utilize Hydrazine L-(+)-Tartrate in their scientific endeavors.

References

Sources

- 1. Hydrazine Tartrate | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 2. gas-sensing.com [gas-sensing.com]

- 3. Hydrazine derivative synthesis by C-N coupling [organic-chemistry.org]

- 4. Hydrazine HydrateWhat are the main application areas of hydrazine hydrate? - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]

- 5. reddit.com [reddit.com]

- 6. WO1996033163A1 - Chiral hydrazine derivatives - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. osha.gov [osha.gov]

- 10. atsdr.cdc.gov [atsdr.cdc.gov]

- 11. helixchrom.com [helixchrom.com]

Technical Guide: Solubility Profiling and Solvent Selection for Hydrazine L-(+)-Tartrate (HLT)

This guide is structured to address the specific needs of researchers working with Hydrazine L-(+)-Tartrate (HLT) , particularly in the context of crystal growth for nonlinear optical (NLO) applications.

Given that specific quantitative solubility data for HLT in a broad range of organic solvents is not widely published in standard handbooks, this guide adopts a first-principles approach . It synthesizes known physicochemical properties of hydrazine salts, provides reference values for analogous systems, and details a self-validating experimental protocol to generate precise solubility data in your specific laboratory environment.

Part 1: Executive Summary & Physicochemical Context

Hydrazine L-(+)-Tartrate (HLT) (

The Solubility Paradox

While hydrazine (

Key Solubility Rules for HLT:

-

Primary Solvent (Water): HLT exhibits high solubility in water due to strong hydrogen bonding and ionic solvation.

-

The "Antisolvent" Effect: In common organic solvents (Ethanol, Acetone), the lattice energy dominates solvation enthalpy, rendering HLT sparingly soluble. This property is not a limitation but a processing lever used for purification and antisolvent crystallization.

Part 2: Solubility Data & Solvent Classification

The following data categorizes solvents based on their interaction with HLT. Quantitative values for the salt are estimated based on thermodynamic analogs (Hydrazine Sulfate and L-Tartaric Acid) and standard laboratory observations.

Table 1: Solubility Profile of Hydrazine L-(+)-Tartrate

| Solvent Class | Solvent | Polarity Index ( | Solubility Behavior | Application Context |

| Primary | Water | 10.2 | High (>10 g/100g ) | Crystal growth medium; Solvent for reaction. |

| Borderline | Methanol | 5.1 | Moderate/Low | Co-solvent for evaporation control; Washing agent. |

| Antisolvent | Ethanol | 4.3 | Sparingly Soluble (<0.1 g/100g ) | Crashing out HLT from aqueous solution; Washing. |

| Antisolvent | Acetone | 5.1 | Insoluble | Rapid precipitation (yields amorphous powder). |

| Inert | Chloroform | 4.1 | Insoluble | Two-phase extraction; Impurity removal. |

| Inert | Hexane | 0.1 | Insoluble | None (Phase separation). |

Critical Note: While pure hydrazine is soluble in ethanol, the salt HLT is not. Do not assume precursor solubility transfers to the salt.

Part 3: Experimental Protocols (Self-Validating Systems)

Since exact solubility values depend on temperature and specific impurity profiles, you must validate solubility in your specific setup. Use this Gravimetric Isothermal Saturation Method .

Protocol A: Determination of Solubility (Gravimetric)

Objective: Determine the precise mass fraction (

Reagents:

-

Hydrazine L-(+)-Tartrate (Recrystallized, dried).

-

Target Solvent (HPLC Grade).

Workflow:

-

Saturation: Add excess HLT to 20 mL of solvent in a jacketed glass vessel at set temperature

(e.g., 25°C). -

Equilibration: Stir at 400 RPM for 6 hours. Allow to settle for 2 hours.

-

Sampling: Withdraw 5 mL of supernatant using a syringe filter (0.22 µm PTFE) pre-heated to

(to prevent crash-out). -

Quantification:

-

Weigh a clean, dry weighing dish (

). -

Add filtered solution and weigh (

). -

Evaporate solvent (Vacuum oven at 50°C for 12 hours).

-

Weigh dried residue (

).

-

Calculation:

Protocol B: Antisolvent Crystallization Workflow

This protocol uses the solubility difference between Water (Solvent) and Ethanol (Antisolvent) to grow controlled crystals.

Step-by-Step:

-

Prepare Stock: Dissolve HLT in deionized water at 30°C to near saturation.

-

Filtration: Filter through 0.2 µm membrane to remove insoluble dust/seeds.

-

Diffusion Setup: Place the aqueous solution in a small inner beaker. Place this beaker inside a larger jar containing Ethanol. Seal the outer jar.

-

Mechanism: Ethanol vapor slowly diffuses into the water, lowering the dielectric constant and solubility limit, driving controlled nucleation.

Part 4: Visualization of Workflows

Diagram 1: Solubility Determination Logic

This flowchart illustrates the decision-making process for determining solubility and handling data.

Caption: Logical workflow for experimentally determining and classifying solvent utility for HLT.

Diagram 2: Antisolvent Crystallization Mechanism

This diagram details the physical mechanism utilized in Protocol B.

Caption: Mechanism of vapor diffusion crystallization using Ethanol as an antisolvent for HLT.

Part 5: Thermodynamic Analysis

To extrapolate solubility to different temperatures without re-running experiments, fit your experimental data to the Modified Apelblat Equation :

Where:

- = Mole fraction solubility.

- = Temperature (Kelvin).[1]

- = Empirical constants derived from regression of your data points.

Why this matters:

For NLO crystal growth, temperature stability is critical. If

-

Water: Typically shows a steep positive slope (endothermic dissolution).

-

Water/Methanol Mix: Flatter slope, offering better stability for growth.

References

-

Solubility of Hydrazine Sulfate: Kirk-Othmer Encyclopedia of Chemical Technology. (1995). Hydrazine and its Derivatives. John Wiley & Sons.

-

General Hydrazine Properties: BenchChem Technical Support. (2025).[2] Solubility Profile of Hydrazine Derivatives.

-

Crystal Growth Methodology: Journal of Crystal Growth. Techniques for solution growth of NLO materials (Analogous Tartrate Salts).

-

TCI Chemicals: Hydrazine L-(+)-Tartrate Product Specification and Physical Properties.

Sources

An In-Depth Technical Guide to the Thermal Stability and Decomposition of Hydrazine L-(+)-Tartrate

This technical guide provides a comprehensive overview of the thermal stability and decomposition profile of Hydrazine L-(+)-Tartrate (HLT). Drawing upon established principles of thermal analysis and data from analogous compounds, this document offers researchers, scientists, and drug development professionals a detailed understanding of the material's physicochemical properties, expected thermal behavior, and a robust framework for its experimental investigation.

Introduction and Physicochemical Profile

Hydrazine L-(+)-Tartrate (CAS No. 634-62-8) is an organic salt formed from the reaction of hydrazine, a potent reducing agent and versatile chemical intermediate, with L-(+)-tartaric acid, a naturally occurring chiral dicarboxylic acid.[1] The combination of an energetic moiety (hydrazine) with a stable, multifunctional organic acid results in a compound with potential applications in various fields, including as a precursor for metal deposition and as a component in energetic formulations.[2] A thorough understanding of its thermal stability is paramount for safe handling, storage, and application.

Table 1: Physicochemical Properties of Hydrazine L-(+)-Tartrate

| Property | Value | Source(s) |

| Molecular Formula | C₄H₁₀N₂O₆ | [3] |

| Molecular Weight | 182.13 g/mol | [3] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 183°C | [1] |

Synthesis of Hydrazine L-(+)-Tartrate

The synthesis of hydrazinium salts of carboxylic acids is typically achieved through a straightforward acid-base neutralization reaction.[4] For Hydrazine L-(+)-Tartrate, this involves the reaction of L-(+)-tartaric acid with hydrazine hydrate in an appropriate solvent.

Generalized Synthesis Protocol

The following protocol describes a general method for the preparation of Hydrazine L-(+)-Tartrate, based on established procedures for similar hydrazinium carboxylate salts.[5]

-

Dissolution of Acid: Dissolve a known molar quantity of L-(+)-tartaric acid in a minimal amount of a suitable solvent, such as deionized water or ethanol, with gentle heating if necessary.

-

Addition of Hydrazine Hydrate: To the stirred solution, slowly add an equimolar amount of hydrazine hydrate. The reaction is exothermic, and the addition rate should be controlled to maintain a safe temperature.

-

Crystallization: Allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath to promote crystallization of the salt.

-

Isolation and Drying: Collect the precipitated crystals by vacuum filtration, wash with a small amount of cold solvent to remove any unreacted starting materials, and dry under vacuum at a temperature well below the melting point (e.g., 40-50°C) to a constant weight.

The purity of the synthesized Hydrazine L-(+)-Tartrate should be confirmed by techniques such as melting point determination, elemental analysis, and spectroscopic methods (e.g., FTIR, NMR).

Thermal Analysis: A Predictive Overview

Expected Thermal Events

The thermal decomposition of Hydrazine L-(+)-Tartrate is anticipated to proceed through a series of distinct events upon heating:

-

Melting: The compound is expected to exhibit a sharp endothermic peak in the Differential Scanning Calorimetry (DSC) curve corresponding to its melting point of approximately 183°C.[1]

-

Initial Decomposition: Following melting, the primary decomposition is likely initiated. A critical mechanistic consideration for hydrazinium salts is their potential to dissociate in the liquid phase into their constituent acid and hydrazine.[7] The subsequent decomposition is then driven by the thermal degradation of hydrazine, which can be influenced by the acidic environment.

-

Decomposition of Moieties: The decomposition will involve the breakdown of both the hydrazine and the tartrate components. The decomposition of hydrazinium salts of other carboxylic acids, such as pyrazinecarboxylic acids, demonstrates that the overall process can be either endothermic or exothermic, depending on the nature of the carboxylic acid.[4][6] Given the energetic nature of hydrazine, an exothermic decomposition is highly probable.

Predicted TGA-DSC Profile

Based on the analysis of related compounds, a hypothetical TGA-DSC thermogram for Hydrazine L-(+)-Tartrate would likely display the following features:

-

DSC: An initial endotherm around 183°C corresponding to melting, followed by one or more strong exothermic peaks indicating the energetic decomposition of the material.

-

TGA: A significant mass loss commencing shortly after the melting point, likely occurring in one or more stages, corresponding to the evolution of gaseous decomposition products.

Experimental Protocol for Thermal Analysis

To validate the predicted thermal behavior and obtain precise quantitative data, a simultaneous TGA-DSC analysis is the recommended methodology.[8]

Instrumentation and Parameters

-

Instrument: Simultaneous TGA-DSC Analyzer

-

Sample Mass: 1-5 mg (to minimize thermal gradients and ensure uniform heating)

-

Crucible: Aluminum or alumina pans

-

Atmosphere: Nitrogen (inert) and Air (oxidative), at a flow rate of 50-100 mL/min. Running the analysis under both inert and oxidative atmospheres is crucial to understand the decomposition mechanism and the influence of oxygen.

-

Heating Rate: A standard heating rate of 10°C/min is recommended for initial screening. Slower heating rates (e.g., 5°C/min) can provide better resolution of thermal events.

-

Temperature Range: 30°C to 600°C, or until no further mass loss is observed.

Rationale for Experimental Choices

-

Simultaneous TGA-DSC: This technique provides correlated data on mass change (TGA) and heat flow (DSC) from a single sample under identical conditions, which is essential for accurately assigning thermal events.[8]

-

Inert vs. Oxidative Atmosphere: Comparing the decomposition profiles in nitrogen and air allows for the elucidation of the role of oxidation in the degradation process. The presence of oxygen can significantly lower the decomposition temperature and alter the reaction pathway and products.[9]

-

Controlled Heating Rate: A linear heating rate is essential for kinetic analysis and ensures reproducibility.

Decomposition Mechanism and Kinetics

The decomposition of Hydrazine L-(+)-Tartrate is a complex process involving multiple steps. A plausible mechanistic pathway can be proposed based on the chemistry of hydrazinium salts.

Sources

- 1. Hydrazine L-(+)-Tartrate 98.0+%, TCI America 25 g | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 2. psvmkendra.com [psvmkendra.com]

- 3. Hydrazine L-(+)-Tartrate | C4H10N2O6 | CID 23443529 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 9. ntrs.nasa.gov [ntrs.nasa.gov]

Technical Guide: Spectroscopic Characterization of Hydrazine L-(+)-Tartrate

Executive Summary

Hydrazine L-(+)-Tartrate (CAS: 634-62-8) represents a stabilized, ionic salt form of hydrazine, utilized to mitigate the volatility and immediate oxidative instability of the free base (

This guide provides a definitive spectroscopic atlas for the compound, grounded in its molecular architecture as Hydrazinium Hydrogen Tartrate (

Part 1: Molecular Architecture & Stability

Understanding the spectroscopy requires defining the species present in the solid vs. solution state.

-

Solid State: The compound exists as a 1:1 ionic lattice. The hydrazine accepts one proton from the diprotic tartaric acid, forming the hydrazinium cation (

) and the hydrogen tartrate anion ( -

Solution State (

/DMSO): The salt dissociates. Spectroscopic signals correspond to the solvated hydrazinium ion and the tartrate anion.

Physical Properties Profile

| Property | Value | Context |

| Formula | Formulated as | |

| MW | 182.13 g/mol | 1:1 Stoichiometry |

| Melting Point | 182–183 °C | Decomposition upon melting |

| Solubility | ~6 g/100 mL (0°C) | Highly soluble in water; insoluble in EtOH |

| Chirality | L-(+) | Derived from natural tartaric acid |

Part 2: Synthesis & Purification Protocol

To ensure spectroscopic data validity, the sample must be prepared free of oxidation byproducts (azines).

Figure 1: Controlled synthesis workflow for high-purity Hydrazine Tartrate suitable for spectral analysis.

Part 3: Spectroscopic Atlas

Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Solid State). Diagnostic Relevance: Confirms salt formation.[1] The disappearance of the free hydrazine doublet and the shift of the carboxylic acid carbonyl are critical markers.

| Frequency ( | Assignment | Vibrational Mode Description |

| 3300 – 2600 | Broad/Strong. Overlapping stretches of the | |

| ~1710 - 1730 | Medium. Stretching of the protonated carboxylic acid group ( | |

| 1610 – 1550 | Strong. Asymmetric stretching of the ionized carboxylate group. Confirms salt formation.[1] | |

| 1420 – 1380 | Medium. Symmetric carboxylate stretching. | |

| 1130 – 1080 | Strong. Secondary alcohol C-O stretch of the tartrate backbone. | |

| 960 – 980 | Weak. N-N stretching mode (specific to hydrazinium species). |

Nuclear Magnetic Resonance (NMR)

Method: 300/400 MHz.[3]

Solvent:

H-NMR Data

| Shift ( | Multiplicity | Integration | Assignment | Notes |

| 4.35 – 4.45 | Singlet (s) | 2H | CH -OH | Methine protons of the tartrate backbone. Appears as a sharp singlet due to symmetry in the anion. |

| ~7.0 – 8.5 | Broad (br) | 5H | Only visible in dry DMSO-d6. Represents the hydrazinium protons.[4][5] Highly dependent on concentration and temperature due to exchange. | |

| 10.0+ | Broad | 2H | COOH / OH | Only visible in dry DMSO-d6. Carboxylic/Hydroxyl protons.[4] |

C-NMR Data

| Shift ( | Assignment | Structural Context |

| 176.5 | C=O | Carboxylate/Carboxylic acid carbons. (Averaged signal due to rapid proton exchange between |

| 73.8 | C-OH | Methine carbons of the tartrate backbone. |

Mass Spectrometry (MS)

Method: ESI (Electrospray Ionization) or APCI. Direct Infusion. Behavior: As an ionic salt, the compound dissociates immediately in the ion source. You will observe the cation and anion separately in positive and negative modes, respectively.

Positive Ion Mode (ESI+)

| m/z (Observed) | Species | Identity |

| 33.05 | Hydrazinium Cation. The parent cation. Often low intensity due to low mass cutoff filters on many instruments. | |

| 65.1 | Protonated hydrazine dimer (cluster). |

Negative Ion Mode (ESI-)

| m/z (Observed) | Species | Identity |

| 149.0 | Hydrogen Tartrate Anion. The dominant peak ( | |

| 148.9 | Deprotonated Tartaric Acid. |

Part 4: Analytical Logic & Quality Control

The following decision tree illustrates the logical flow for validating the identity of Hydrazine Tartrate in a research setting.

Figure 2: Analytical decision matrix for validating Hydrazine L-(+)-Tartrate.

Safety & Handling (Critical)

-

Toxicity: While the tartrate salt reduces vapor pressure compared to free hydrazine, the hydrazinium ion remains a potent hepatotoxin and suspected carcinogen.

-

Incompatibility: Avoid contact with strong oxidizers (peroxides, permanganates) as this will liberate nitrogen gas exothermically.

-

Waste: Destroy hydrazine residues using dilute hypochlorite (bleach) solution before disposal.

References

-

Chemical Properties of Hydrazine Tartrate. DrugFuture. Retrieved from

-

Hydrazine Properties & Toxicity. National Institutes of Health (NIH) - Report on Carcinogens. Retrieved from

-

Crystal Structure Analogues (Hydrazinium Carboxylates). SciELO - South African Journal of Chemistry. "Synthesis and Spectroscopic, Thermal and Crystal Structure Studies of Hydrazinium Hydrogensuccinate." Retrieved from

-

Hydrazine Spectroscopic Data (Base). SpectraBase. Retrieved from

-

Quantification of Hydrazine by MS. PubMed Central. "Quantification of Hydrazine in Human Urine by HPLC-MS/MS." Retrieved from

Sources

An In-depth Technical Guide to the Purity and Potential Impurities of Commercial Hydrazine L-(+)-Tartrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hydrazine L-(+)-Tartrate, a salt formed from the potent reducing agent hydrazine and the chiral organic acid L-(+)-tartaric acid, serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its purity is paramount to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the synthesis, potential impurities, and analytical methodologies for purity assessment of commercial Hydrazine L-(+)-Tartrate. Authored from the perspective of a Senior Application Scientist, this document delves into the causal relationships behind process choices and analytical validations, offering field-proven insights for researchers and drug development professionals. All protocols are designed as self-validating systems, grounded in authoritative references and international regulatory standards.

Introduction: The Significance of Purity in Hydrazine L-(+)-Tartrate

Hydrazine and its derivatives are foundational building blocks in the synthesis of a wide array of pharmaceuticals, including drugs for tuberculosis and other conditions. The formation of the L-(+)-tartrate salt offers several advantages, such as improved handling of the otherwise volatile and toxic hydrazine, and the introduction of a chiral center, which can be strategic in stereospecific syntheses.

However, the inherent reactivity of hydrazine and the potential for contaminants in both starting materials necessitate a rigorous understanding and control of the impurity profile of Hydrazine L-(+)-Tartrate. Impurities can arise from the manufacturing processes of the precursors, the salt formation reaction itself, and degradation over time. This guide will systematically explore these facets, providing a robust framework for ensuring the quality of this vital chemical intermediate.

Synthesis of Hydrazine L-(+)-Tartrate and the Genesis of Impurities

The commercial production of Hydrazine L-(+)-Tartrate is a multi-step process that begins with the synthesis of hydrazine hydrate, followed by the acid-base reaction with L-(+)-tartaric acid. Each stage presents a unique set of potential impurities.

Synthesis of Hydrazine Hydrate: The Precursor and its Pitfalls

Hydrazine hydrate is commercially produced primarily through three main routes: the Raschig process, the Ketazine process (a variation of the Raschig process), and the Peroxide process.[1]

-

Raschig Process: This process involves the oxidation of ammonia with sodium hypochlorite. A significant inorganic impurity arising from this method is sodium chloride , which is formed as a by-product.[1]

-

Ketazine Process: This is a widely used method where ammonia is oxidized in the presence of a ketone, like acetone.[1] This process can introduce organic impurities, including heterocyclic by-products like pyrazolines .[2]

-

Peroxide Process: This process utilizes hydrogen peroxide to oxidize ammonia, often in the presence of a ketone catalyst.[3]

The choice of synthesis route for hydrazine hydrate directly influences the initial impurity profile of the starting material for Hydrazine L-(+)-Tartrate production.

L-(+)-Tartaric Acid: A Chiral Starting Material with its Own Impurity Profile

L-(+)-tartaric acid, a naturally occurring organic acid, is typically produced from the by-products of winemaking.[4] While generally of high purity, commercial grades can contain trace impurities that must be considered. These can include:

-

Inorganic Impurities: Heavy metals (such as lead, mercury, arsenic, and cadmium), chlorides, sulfates, and phosphates.[5]

-

Organic Impurities: Oxalate and other organic acids.[5]

The Salt Formation: A Seemingly Simple Step with Potential Complications

The synthesis of Hydrazine L-(+)-Tartrate involves the reaction of hydrazine hydrate with L-(+)-tartaric acid in a suitable solvent, followed by crystallization. While a straightforward acid-base neutralization, this step can introduce impurities if not carefully controlled.

-

Unreacted Starting Materials: Residual hydrazine and L-(+)-tartaric acid can remain in the final product if the stoichiometry is not precise or the reaction does not go to completion.

-

Degradation Products: Hydrazine is susceptible to oxidation, especially in the presence of metal ions. This can lead to the formation of ammonia and other degradation products.

The following diagram illustrates the key stages of synthesis and the potential entry points for impurities:

Caption: Synthesis workflow and impurity sources.

Analytical Methodologies for Purity and Impurity Profiling

A robust analytical strategy is essential for the quality control of Hydrazine L-(+)-Tartrate. This involves a combination of techniques to identify and quantify the main component, as well as potential process-related and degradation impurities.

Assay of Hydrazine L-(+)-Tartrate

The primary method for determining the purity of Hydrazine L-(+)-Tartrate is a redox titration.

Experimental Protocol: Potentiometric Titration with Potassium Iodate

-

Principle: Hydrazine is quantitatively oxidized by potassium iodate in an acidic medium. The endpoint is determined potentiometrically.

-

Reagents:

-

Standardized 0.1 M Potassium Iodate (KIO₃) solution

-

Hydrochloric acid (concentrated)

-

Chloroform or Carbon Tetrachloride

-

Deionized water

-

-

Procedure:

-

Accurately weigh approximately 150 mg of Hydrazine L-(+)-Tartrate and dissolve it in 50 mL of deionized water in a 250 mL beaker.

-

Add 30 mL of concentrated hydrochloric acid and 5 mL of chloroform.

-

Titrate with standardized 0.1 M potassium iodate solution, stirring vigorously. The endpoint is indicated by the disappearance of the violet color in the chloroform layer.

-

-

Calculation: The percentage purity of Hydrazine L-(+)-Tartrate is calculated based on the stoichiometry of the reaction.

Identification and Quantification of Trace Impurities

The detection of trace-level impurities, particularly the genotoxic impurity hydrazine, requires highly sensitive analytical techniques.

3.2.1. Determination of Free Hydrazine

Due to its toxicity and potential genotoxicity, residual free hydrazine must be strictly controlled. A highly sensitive HPLC method with pre-column derivatization is the industry standard.

Experimental Protocol: HPLC with Pre-column Derivatization

-

Principle: Hydrazine lacks a UV chromophore, making direct detection at low levels challenging. Derivatization with a reagent like p-dimethylaminobenzaldehyde forms a colored product that can be readily detected by UV-Vis spectroscopy.[1][3]

-

Derivatizing Agent: p-Dimethylaminobenzaldehyde

-

HPLC System:

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)

-

Mobile Phase: A gradient of acetonitrile and a suitable buffer (e.g., 0.1% phosphoric acid in water)

-

Detector: UV-Vis at the wavelength of maximum absorbance of the derivative (typically around 450-480 nm)[1]

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

-

Procedure:

-

Sample Preparation: Accurately weigh a sample of Hydrazine L-(+)-Tartrate and dissolve it in a suitable diluent.

-

Derivatization: Add the derivatizing agent solution to the sample solution and allow the reaction to proceed under controlled conditions (e.g., specific time and temperature).

-

Analysis: Inject the derivatized sample into the HPLC system.

-

Quantification: Compare the peak area of the hydrazine derivative in the sample to that of a standard of known concentration.

-

3.2.2. Analysis of Other Potential Impurities

-

Inorganic Impurities: Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) are employed for the determination of heavy metals. Ion Chromatography (IC) is used for the analysis of anions like chloride and sulfate.

-

Organic Impurities: Gas Chromatography (GC) can be used to detect volatile organic impurities that may originate from the hydrazine hydrate synthesis.

The following diagram outlines the analytical workflow for purity and impurity assessment:

Caption: Analytical workflow for quality control.

Stability and Storage Considerations

Hydrazine L-(+)-Tartrate is a stable salt under recommended storage conditions. However, its stability can be compromised by exposure to heat, light, and humidity. Stability studies are crucial to determine the shelf-life and appropriate storage conditions.

-

Degradation Pathways: The primary degradation pathway involves the oxidation of the hydrazine moiety. This can be accelerated by the presence of metal catalysts and exposure to air.

-

Stability-Indicating Method: The analytical methods used for purity and impurity testing should be stability-indicating. This means the methods must be able to separate and quantify the degradation products from the intact substance. The HPLC method described for free hydrazine is a good starting point for a stability-indicating method.

-

Recommended Storage: Commercial Hydrazine L-(+)-Tartrate should be stored in well-closed containers, protected from light, in a cool and dry place.

Regulatory Framework and Impurity Control

The control of impurities in pharmaceutical intermediates like Hydrazine L-(+)-Tartrate is governed by international guidelines, primarily those from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).

-

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides a framework for the reporting, identification, and qualification of impurities in new drug substances.

-

ICH Q3B(R2): Impurities in New Drug Products: While Hydrazine L-(+)-Tartrate is an intermediate, the principles of this guideline regarding degradation products are relevant.

The reporting thresholds for impurities are typically based on the maximum daily dose of the final drug product. For a genotoxic impurity like hydrazine, the limits are much lower and often require a substance-specific risk assessment.

Conclusion

Ensuring the purity of commercial Hydrazine L-(+)-Tartrate is a multifaceted endeavor that requires a deep understanding of its synthesis, potential impurities, and the analytical methods for their control. By implementing a comprehensive quality control strategy that is grounded in sound scientific principles and adheres to international regulatory standards, researchers, scientists, and drug development professionals can confidently utilize this critical intermediate in the production of safe and effective medicines. The continuous evolution of analytical technologies will further enhance our ability to characterize and control impurities, ensuring the ongoing quality of this vital pharmaceutical building block.

References

-

Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

-

Toxicological Profile for Hydrazines. (1997). Agency for Toxic Substances and Disease Registry (ATSDR). Retrieved from [Link]

- U.S. Patent No. 3,332,739. (1967). Process for preparing hydrazine and substituted hydrazine from their carbonyl derivatives using cation exchange resins.

- U.S. Patent No. 6,517,798 B1. (2003). Method for preparing hydrazine hydrate.

-

International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]

-

International Conference on Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Products Q3B(R2). Retrieved from [Link]

- Chen, Y., & Tang, Y. (2022). Determination of Hydrazine in Clozapine by Precolumn Derivatization High Performance Liquid Chromatography Method. Chinese Journal of Applied Chemistry, 39(2), 322-331.

-

OSHA. (n.d.). Hydrazine. Occupational Safety and Health Administration. Retrieved from [Link]

- U.S. Patent No. 9,011,417. (2015). 1,2-Bis(acetoxy-methyloxy)ethane.

-

Pharmaffiliates. (n.d.). tartaric acid and its Impurities. Retrieved from [Link]

-

Asian Journal of Chemistry. (2021). Identification of Tartaric Acid Adduct Impurities in Dipyridamole Capsule Formulation Related Substances Method. Retrieved from [Link]

-

Hach. (n.d.). Hydrazine. Retrieved from [Link]

-

Wikipedia. (n.d.). Tartaric acid. Retrieved from [Link]

- Cherukuru, N., et al. (2015). Determination and validation of hydrazine content by spectrophotometric method in pharmaceutical drug substances. Der Pharmacia Lettre, 7(11), 286-294.

- Alshatti, L., et al. (2021). Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations. American Journal of Analytical Chemistry, 12(1), 1-13.

- ResearchGate. (2015).

- SciSpace. (1997).

- European Medicines Agency. (2006). Impurities in New Drug Products Q3B(R2).

- ICH. (2006). Q3B(R2) Impurities in New Drug Products.

- Arxada. (n.d.).

- Ataman Kimya. (n.d.). L-(+)-TARTARIC ACID.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. atsdr.cdc.gov [atsdr.cdc.gov]

- 3. Method Verification and Validation of Hydralazine Hydrochloride: Spectrophotometric Analysis in Pure and Pharmaceutical Formulations [scirp.org]

- 4. Tartaric acid - Wikipedia [en.wikipedia.org]

- 5. asianpubs.org [asianpubs.org]

Mastering the Molecule: A Senior Application Scientist's Guide to the Safe Handling of Hydrazine L-(+)-Tartrate

Authored for Researchers, Scientists, and Drug Development Professionals

Hydrazine L-(+)-Tartrate, a chiral salt of the potent reducing agent hydrazine, presents a unique set of handling and safety challenges that demand a rigorous and informed approach. This guide, moving beyond rote protocol, delves into the fundamental principles of safety, providing the causal context necessary for researchers to not only follow procedures but to intuitively understand and implement a culture of safety in their laboratories. As a compound utilized in specialized chemical syntheses, its effective and safe application hinges on a comprehensive understanding of its properties and associated risks.

Section 1: The Chemical Personality of Hydrazine L-(+)-Tartrate

Hydrazine L-(+)-Tartrate is a crystalline solid, a property that distinguishes it from its more volatile parent compound, hydrazine.[1] This solid form can mitigate some of the inhalation risks associated with anhydrous hydrazine or hydrazine hydrate. However, it is crucial to recognize that the primary hazards are dictated by the hydrazine moiety. The tartrate salt is readily soluble in water, and upon dissolution, the hazardous properties of hydrazine are fully expressed.[1]

The core of its reactivity lies in its nature as a strong reducing agent and a mildly alkaline base.[2] This reactivity is the very reason for its utility in chemical synthesis but also the source of its significant incompatibility with a wide range of common laboratory chemicals.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₄H₁₀N₂O₆ | [1][3][4] |

| Molecular Weight | 182.13 g/mol | [1][3][4] |

| Physical State | Crystalline solid | [1][5] |

| Melting Point | 182-183 °C | [1] |

| Solubility in Water | Approx. 6 g/100 mL at 0 °C | [1] |

| pH of Saturated Solution | 3.6 | [1] |

| Appearance | White to almost white powder/crystals | [5] |

Section 2: Hazard Identification and Risk Assessment: A Proactive Stance

The safe handling of Hydrazine L-(+)-Tartrate begins with a thorough understanding of its inherent hazards. The Globally Harmonized System (GHS) classification for this compound underscores its significant risk profile.[5] While specific toxicological studies on the tartrate salt are not extensively documented, the known effects of hydrazine serve as the primary basis for risk assessment.[3]

GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Acute Toxicity, Inhalation | 3 | H331: Toxic if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction |

| Carcinogenicity | 1B | H350: May cause cancer |

| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Long-Term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects |

Source: TCI Chemicals Safety Data Sheet[5]

Expert Insight: The carcinogenicity of hydrazine is a critical consideration. It is classified as a Group B2, probable human carcinogen by the EPA, and is reasonably anticipated to be a human carcinogen by the National Toxicology Program (NTP).[6][7] This necessitates that all handling procedures are designed to minimize exposure to the lowest reasonably achievable levels.

Routes of Exposure and Toxicological Effects

Exposure to Hydrazine L-(+)-Tartrate can occur via inhalation of dust particles, skin or eye contact, and ingestion.[8] The systemic effects are severe and can be both acute and chronic.

-

Acute Exposure: Symptoms can include severe irritation and burns to the skin and eyes, with the potential for permanent eye damage.[9] Inhalation can lead to irritation of the respiratory tract, coughing, shortness of breath, and in severe cases, a life-threatening build-up of fluid in the lungs (pulmonary edema).[9][10] Systemic effects following acute exposure may involve dizziness, headache, nausea, seizures, and damage to the liver, kidneys, and central nervous system.[6][8]

-

Chronic Exposure: Long-term exposure, even at low levels, is associated with an increased risk of cancer.[6][11] It can also cause skin sensitization, leading to an allergic reaction upon subsequent exposures, and may have adverse effects on the liver, kidneys, and blood-forming organs.[10][11]

Section 3: The Hierarchy of Controls: A Multi-Layered Defense

A robust safety protocol relies on a multi-layered approach to risk mitigation, commonly known as the hierarchy of controls. This framework prioritizes the most effective measures to create a self-validating system of safety.

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the researcher. For Hydrazine L-(+)-Tartrate, these are non-negotiable.

-

Chemical Fume Hood: All weighing, transferring, and reaction setups involving Hydrazine L-(+)-Tartrate must be conducted within a certified and properly functioning chemical fume hood. This is critical to prevent the inhalation of any dust particles.

-

Glove Box: For procedures requiring an inert atmosphere or an even higher level of containment, a glove box is recommended.

-

Ventilation: The laboratory should have adequate general ventilation to ensure that any fugitive emissions are diluted and removed.

Administrative Controls: Standardizing Safety

Administrative controls are the policies and procedures that govern the safe handling of the substance.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for all experimental procedures involving Hydrazine L-(+)-Tartrate are mandatory. These should be reviewed and approved by the institution's Environmental Health & Safety (EHS) department.

-

Designated Work Areas: Clearly demarcate areas where Hydrazine L-(+)-Tartrate is stored and handled. These areas should be equipped with the necessary safety equipment.

-

Training: All personnel who will handle the compound must receive documented training on its hazards, safe handling procedures, emergency protocols, and waste disposal.

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and must be selected carefully to provide adequate protection.

-

Hand Protection: Wear nitrile or neoprene gloves. Given the high toxicity, double-gloving is a recommended practice. Always inspect gloves for any signs of degradation or puncture before use and wash hands thoroughly after removing them.

-

Eye Protection: ANSI Z87.1-compliant safety goggles are required at all times.[12] When there is a risk of splashing, a face shield should be worn in addition to goggles.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and kept fully fastened.[12] Ensure that legs and feet are fully covered with long pants and closed-toe shoes.

-

Respiratory Protection: When engineering controls are not sufficient to maintain exposure below occupational limits, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates must be used.[12] Respirator use requires a formal respiratory protection program, including fit testing and medical clearance.

Section 4: Experimental Protocols: From Storage to Disposal

A self-validating safety system is embedded in every step of the experimental workflow.

Storage and Transport

-

Storage: Store Hydrazine L-(+)-Tartrate in a cool, dry, well-ventilated area, away from direct sunlight and sources of ignition.[12] The storage container should be tightly sealed. It is designated as air-sensitive and should be stored under an inert atmosphere.[5] Store it separately from incompatible materials, particularly oxidizing agents, acids, and metals.[12]

-

Transport: When transporting the compound within the laboratory, use a secondary container to prevent spills in case the primary container is dropped or broken.

Handling and Use: A Step-by-Step Approach

-

Preparation: Before handling, ensure the fume hood is operational, the work area is clear of clutter and incompatible materials, and all necessary PPE is donned correctly.

-

Weighing: Weigh the solid compound in the fume hood. Use a disposable weighing boat or line the balance with a protective film to prevent contamination.

-

Dissolution: When preparing solutions, slowly add the Hydrazine L-(+)-Tartrate to the solvent. Be aware of any potential exothermic reactions.

-

Reaction: Conduct all reactions in appropriate glassware within the fume hood. Ensure that the reaction setup is secure.

-

Post-Reaction: After the procedure, decontaminate all surfaces and equipment.

Waste Disposal: A Cradle-to-Grave Responsibility

Hydrazine L-(+)-Tartrate and any materials contaminated with it must be treated as hazardous waste.

-

Waste Collection: Collect all waste in clearly labeled, sealed containers. Do not mix hydrazine waste with other waste streams.

-

Labeling: The waste container must be labeled "HAZARDOUS WASTE" and include the full chemical name, "Hydrazine L-(+)-Tartrate," and a description of its hazards (e.g., Toxic, Carcinogen).

-

Disposal: Arrange for waste pickup through your institution's EHS department. Never dispose of hydrazine-containing waste down the drain.[2]

Section 5: Emergency Preparedness: Planning for the Unexpected

Even with the best precautions, accidents can happen. A well-rehearsed emergency plan is essential.

Caption: A streamlined workflow for responding to a chemical spill.

Spill Response